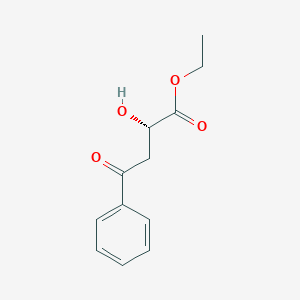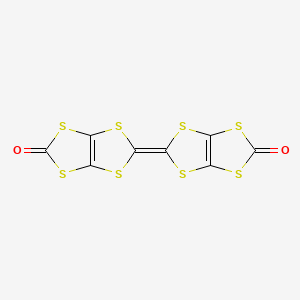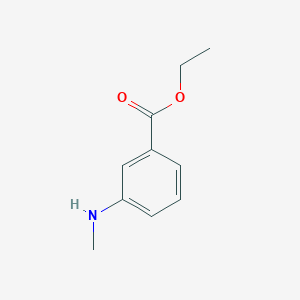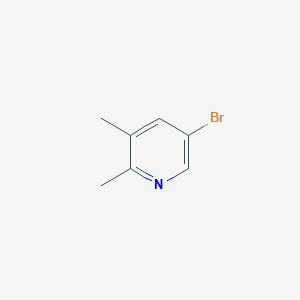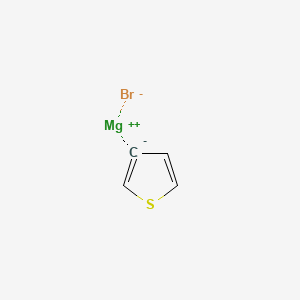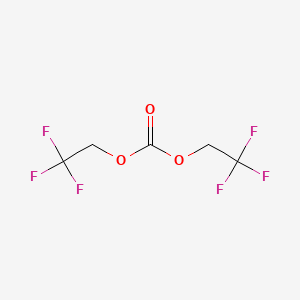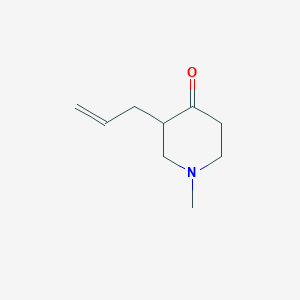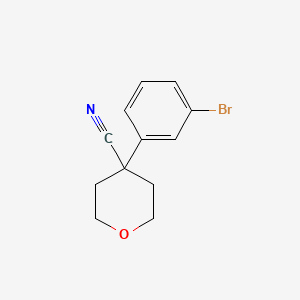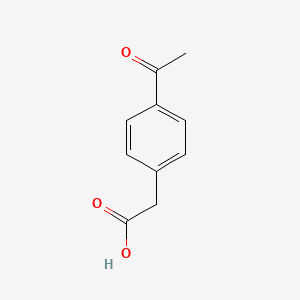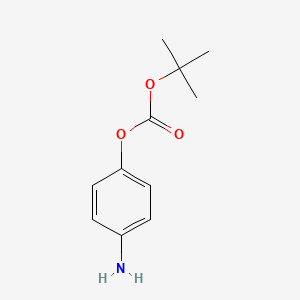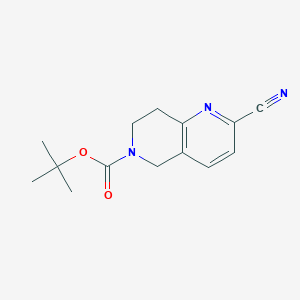![molecular formula C15H17FOSi B1280704 {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol CAS No. 853955-70-1](/img/structure/B1280704.png)
{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 853955-70-1 and a linear formula of C15H17FOSi .
Molecular Structure Analysis
The InChI code for “{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is 1S/C15H17FOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is a solid substance . It has a molecular weight of 260.38 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Logic Devices
The study of photophysical properties in compounds like {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol is significant. For instance, 1,3,5-Triarylpyrazolines, which share structural similarities with the compound , have been examined for their photophysical properties in various solvents. These compounds function as molecular logic devices, operating on photoinduced electron transfer and internal charge transfer mechanisms (Zammit et al., 2015).
Theoretical Studies and Active Sites
Theoretical studies, such as those conducted using density functional theory, help in understanding the structure-activity relationship and the active sites of molecules. A study on a related compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using this approach, provides insights into the molecular structure and properties of similar compounds (S. Trivedi, 2017).
Interaction with Alcohols
The interaction of alcohols with compounds like 4-fluorophenylacetylene, which are structurally related to {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol, has been investigated. These studies involve understanding the complexation and hydrogen bonding behavior, which are crucial for various chemical and biological applications (S. Maity et al., 2011).
Palladium Catalyzed Reactions
Palladium-catalyzed C-H halogenation reactions involving multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, reveal the potential for synthesizing complex molecular structures under milder conditions and with higher selectivity. This is applicable to compounds like {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol in synthetic chemistry (Xiuyun Sun et al., 2014).
Refractive Indices Studies
Research on the refractive indices of related compounds in different solvent mixtures, such as the study of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, helps in understanding the interaction of {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol with solvents. This is vital for applications in materials science and photonics (S. K. Chavan et al., 2016).
Fluorescence Studies
The electronic absorption and fluorescence properties of similar compounds in various environments have been explored. For instance, a study on (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol and its bioconjugates offers insights into the fluorescence behavior of {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol in different media, which is crucial for applications in bioimaging and sensing (Anil Kumar Singh et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-[(4-fluorophenyl)-dimethylsilyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHTBFNQRVSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)F)C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475304 |
Source


|
| Record name | {2-[(4-Fluorophenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol | |
CAS RN |
853955-70-1 |
Source


|
| Record name | {2-[(4-Fluorophenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[(4-fluorophenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


